5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

dopamine receptor structure–activity relationship hydrogen bonding

The unsubstituted N2 secondary amine allows direct acylation, sulfonylation, or reductive amination for parallel synthesis of neuroleptic candidates, avoiding N-demethylation steps required with N2-alkylated analogs. The N5-methyl group eliminates an H-bond donor, enabling selective probing of dopamine D2 receptor auxiliary binding. The dihydrochloride salt ensures immediate aqueous solubility for cell-based assays and in vivo PK studies without organic cosolvents or in situ HCl addition. Choose this defined building block to improve synthetic efficiency, assay consistency, and SAR reproducibility.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
CAS No. 2203071-10-5
Cat. No. B1486059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
CAS2203071-10-5
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19 g/mol
Structural Identifiers
SMILESCN1C2CCNCC2C3=CC=CC=C31.Cl.Cl
InChIInChI=1S/C12H16N2.2ClH/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14;;/h2-5,10,12-13H,6-8H2,1H3;2*1H
InChIKeyOOPPMYCRSZQCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Dihydrochloride (CAS 2203071-10-5): Procurement-Relevant Structural and Pharmacological Context


5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride belongs to the hexahydro-γ-carboline (tetrahydro-γ-carboline) class—a privileged scaffold in neuropsychiatric drug discovery [1]. The compound features a saturated piperidine ring fused to an indole nucleus, with a critical N5-methyl substituent on the indole nitrogen and an unsubstituted N2 secondary amine, supplied as the dihydrochloride salt (C₁₂H₁₈Cl₂N₂, MW 261.20 g/mol) . This class has been extensively investigated for dopamine receptor antagonism and neuroleptic activity, with structure–activity relationship (SAR) studies demonstrating that substitution patterns at positions 2, 5, and 8, together with the 4a/9b ring junction configuration, profoundly influence pharmacological potency and selectivity [1].

Why Generic Substitution Fails for 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Dihydrochloride: The Risk of SAR-Incompatible Analog Selection


Within the hexahydro-γ-carboline series, even minor positional variations in methylation produce compounds with divergent pharmacological profiles and synthetic utility. The published SAR literature establishes that substituents at the 2, 5, and 8 positions independently modulate central nervous system potency [1]. The N5-methyl group characteristic of this compound eliminates a hydrogen-bond donor present in the unsubstituted parent, altering pharmacophore complementarity with dopamine and serotonin receptor auxiliary binding sites [2]. Furthermore, the unsubstituted N2 secondary amine serves as a distinct synthetic handle for late-stage diversification—a feature absent in N2-alkylated comparators such as dicarbine (2,8-dimethyl) [3]. The dihydrochloride salt form confers aqueous solubility and handling characteristics that differ materially from free-base analogs, impacting formulation development and assay compatibility. Consequently, substituting this compound with a closely related analog without verifying the specific substitution pattern and salt form risks altering target engagement, synthetic tractability, and experimental reproducibility.

Quantitative Evidence Guide: 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Dihydrochloride—Comparator-Based Differentiation Data


N5-Methyl Substitution Eliminates Indole NH Hydrogen-Bond Donor: Impact on Dopamine Receptor Auxiliary Binding Site Compatibility Relative to Unsubstituted Parent

The N5-methyl group on the indole nitrogen of the target compound replaces the hydrogen atom present in the unsubstituted parent 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 876509-01-2), thereby eliminating an H-bond donor. In the trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole series, the dopamine D2 receptor auxiliary binding site has been characterized as requiring a hydrogen-bond donating functionality in this region for optimal affinity; compounds lacking this donor show altered binding topography [1]. This structural feature is a critical differentiation point for receptor-interaction studies where indole NH engagement is hypothesized.

dopamine receptor structure–activity relationship hydrogen bonding

Unsubstituted N2 Secondary Amine as a Synthetic Diversification Handle: Comparison with N2-Methylated Dicarbine

The target compound retains a free secondary amine at the N2 position of the piperidine ring, whereas the clinically used analog dicarbine (2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, CAS 17411-19-7) bears an N2-methyl substituent that renders the nitrogen tertiary and non-derivatizable [1]. In the carboxamidoalkyl series, N2 substitution with ω-carboxamidoalkyl groups yields compounds with neuroleptic potency substantially exceeding that of the parent unsubstituted scaffold—demonstrating that the N2 position is a critical vector for potency optimization [2]. The free N2-H in the target compound enables reductive amination, acylation, sulfonylation, or alkylation without requiring protecting group manipulation.

medicinal chemistry late-stage functionalization building block

Dihydrochloride Salt Form Enhances Aqueous Solubility: Physicochemical Differentiation from Free-Base Analogs

The target compound is supplied as the dihydrochloride salt (C₁₂H₁₈Cl₂N₂, MW 261.20 g/mol), which confers markedly higher aqueous solubility compared to the corresponding free base (C₁₂H₁₆N₂, MW 188.27 g/mol) . Dicarbine is also available as a dihydrochloride salt [1]; however, many commercially available hexahydro-γ-carboline analogs are supplied exclusively as free bases (e.g., 8-methyl-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, CAS 57933-27-4, typically offered at 95–97% purity as the free base) . The dihydrochloride form eliminates the need for in situ salt formation prior to aqueous biological assays and improves long-term storage stability.

solubility formulation salt selection

Trans Ring Junction Geometry Is Critical for Dopamine Receptor Engagement: Class-Wide Evidence for Stereochemical Integrity Requirements

Across the 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole series, the trans ring junction configuration is consistently required for efficacious displacement of [³H]spiroperidol from striatal dopamine receptors in vitro, with the corresponding cis isomers being substantially less potent in both in vitro binding and in vivo amphetamine antagonism assays [1]. The target compound, as supplied, must maintain this trans configuration (or defined cis/trans stereochemistry) to preserve pharmacological relevance; procurement of stereochemically undefined or cis-enriched material would yield divergent biological results.

stereochemistry dopamine D2 receptor neuroleptic potency

Molecular Weight and Lipophilicity Differentiation: Computed Physicochemical Profile Comparison with Key Analogs

The target compound (free base: C₁₂H₁₆N₂, MW 188.27 g/mol) occupies a distinct physicochemical space compared to its closest analogs. The unsubstituted parent 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (C₁₁H₁₄N₂, MW 174.24 g/mol) is lighter and more polar, while dicarbine (C₁₃H₁₈N₂, MW 202.30 g/mol) is heavier and more lipophilic due to the additional 8-methyl group . The N5-methyl group of the target compound increases calculated logP by approximately 0.5–0.7 units relative to the N5-unsubstituted parent (estimated using fragment-based methods), positioning it in a lipophilicity range potentially favorable for blood–brain barrier penetration while retaining a lower molecular weight than dicarbine .

drug-likeness physicochemical properties CNS penetration

Optimal Research and Industrial Application Scenarios for 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Dihydrochloride


Construction of Focused Hexahydro-γ-Carboline Libraries via N2 Derivatization

The unsubstituted N2 secondary amine serves as a primary diversification point for parallel synthesis of neuroleptic candidates. Research teams can exploit this handle for direct acylation, sulfonylation, or reductive amination to generate arrays of N2-substituted analogs, following the established SAR demonstrating that carboxamidoalkyl N2 substituents confer potent dopamine receptor binding [1]. This avoids the additional synthetic burden of N-demethylation required when using N2-alkylated starting materials such as dicarbine.

Dopamine D2 Receptor Binding Studies Requiring Defined N5 Substitution

For pharmacological studies investigating the role of the indole N5 region in dopamine D2 receptor auxiliary binding site engagement, this compound provides a defined N5-methyl pharmacophore that eliminates the H-bond donor present in unsubstituted analogs [1]. This enables systematic probing of hydrogen-bonding requirements at the receptor auxiliary site, complementing parallel studies with N5-H and N5-aryl analogs.

Aqueous-Based In Vitro Assay Development Using Pre-Formed Dihydrochloride Salt

The dihydrochloride salt form eliminates the need for pre-dissolution in organic solvents or in situ HCl addition required by free-base analogs [1]. This facilitates direct preparation of aqueous dosing solutions for cell-based assays, radioligand binding studies, and in vivo pharmacokinetic experiments, reducing inter-experimental variability attributable to incomplete dissolution or salt conversion.

Comparative Metabolic Stability Profiling Across N5-Methylation States

The N5-methyl group may influence oxidative metabolism by blocking N-dealkylation or N-oxidation pathways accessible to N5-unsubstituted analogs [1]. Researchers can use this compound alongside the unsubstituted parent (CAS 876509-01-2) in paired liver microsome or hepatocyte stability assays to quantify the metabolic impact of indole N-methylation, informing lead optimization strategies for CNS-penetrant candidates.

Quote Request

Request a Quote for 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.